![molecular formula C23H24N2O3S B2769881 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide CAS No. 683764-89-8](/img/structure/B2769881.png)
4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It is not intended for human or veterinary use, but for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C23H24N2O3S. The IUPAC name is N-benzyl-4-sulfamoylbenzamide .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are enzymes crucial for physiological processes, and their inhibitors have applications in treating conditions like glaucoma, epilepsy, and obesity. The sulfonamide group, present in 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, is a key feature of many carbonic anhydrase inhibitors (CAIs). Research on diuretics and high-ceiling diuretics with CA inhibitory properties, such as benzothiadiazines, reveals their role in managing cardiovascular diseases and obesity due to their polypharmacological effects. These drugs, through CA inhibition, offer insights into designing novel sulfonamide CAIs with potential organ-protective activity and therapeutic applications beyond traditional diuretic use (Carta & Supuran, 2013).
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease utilizes compounds that can bind to amyloid plaques in the brain, facilitating early disease detection and monitoring. Compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide could potentially serve as imaging agents. The development of specific radioligands for PET scans exemplifies the application of complex organic molecules in understanding disease pathophysiology and evaluating antiamyloid therapies (Nordberg, 2008).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives illustrate the application of organic compounds in nanotechnology, polymer processing, and biomedical fields. These compounds self-assemble into nanometer-sized structures stabilized by hydrogen bonding, highlighting the potential of structurally complex molecules in developing new materials with specific functionalities. Such research underscores the broader implications of compounds with intricate structures, including 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, in supramolecular chemistry and material science (Cantekin, de Greef, & Palmans, 2012).
Sulfonamide Antibiotics
Sulfonamide compounds, due to their bacteriostatic properties, are pivotal in antibiotic therapy against bacterial infections. The exploration of sulfonamide inhibitors for various diseases, including cancer and glaucoma, indicates the vast therapeutic potential of these compounds. The structural component of sulfonamides, akin to 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, plays a crucial role in their biological activity and the development of new drugs (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-13-18(2)15-21(14-17)24-23(26)20-9-11-22(12-10-20)29(27,28)25(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFOOMMKVFGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


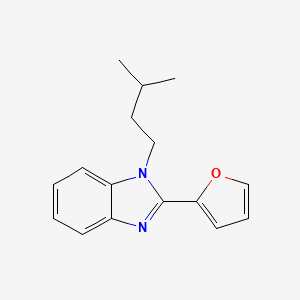
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)
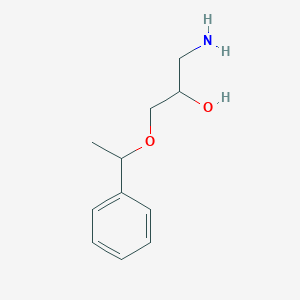
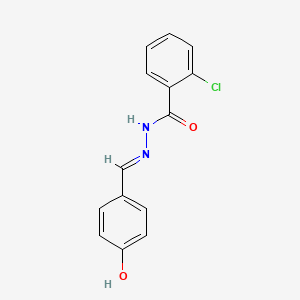

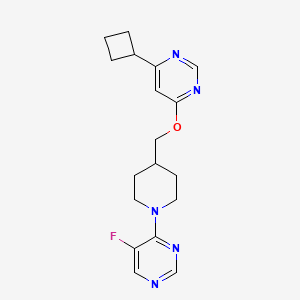
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)
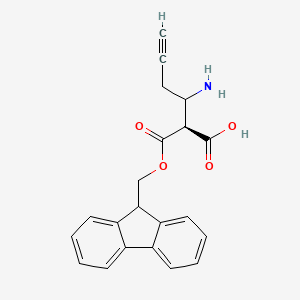
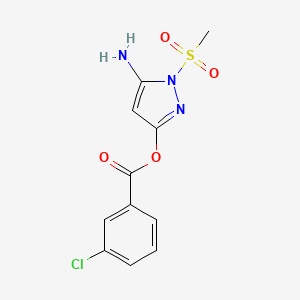
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)